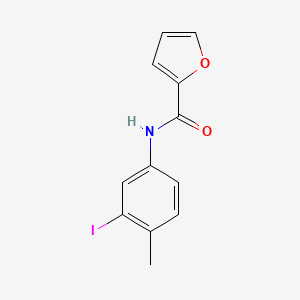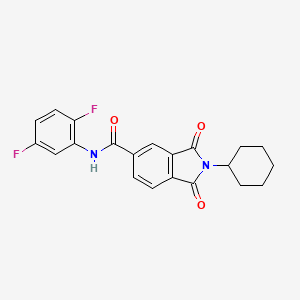![molecular formula C18H18N4O2 B7477251 3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7477251.png)
3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide, also known as UNC3866, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of small molecules that act as inhibitors of the bromodomain and extraterminal (BET) proteins. These proteins play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer and inflammation.
作用機序
3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide acts as a selective inhibitor of BET proteins, specifically targeting the bromodomains of these proteins. The bromodomains are responsible for the recognition of acetylated lysine residues on histones, which is a critical step in the regulation of gene expression. By inhibiting the activity of BET proteins, 3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide can modulate gene expression and potentially lead to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects
3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide has been shown to have significant biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the growth of cancer cells and reduce the expression of pro-inflammatory cytokines. 3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide has also been shown to modulate the expression of genes involved in various biological processes, including cell cycle regulation, apoptosis, and immune response.
実験室実験の利点と制限
3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide has several advantages for laboratory experiments, including its high potency and selectivity for BET proteins. However, the compound also has limitations, including its low solubility and stability, which can make it challenging to work with in laboratory settings. Additionally, the compound has not yet been extensively tested in animal models, which limits its potential for clinical translation.
将来の方向性
There are several future directions for research on 3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide, including the optimization of its chemical structure to improve its solubility and stability. Additionally, further studies are needed to investigate the compound's efficacy in animal models and its potential for clinical translation. Other potential areas of research include the identification of biomarkers for patient selection and the development of combination therapies with other drugs to enhance the compound's therapeutic effects.
Conclusion
3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide is a promising compound with potential therapeutic applications for the treatment of cancer, inflammation, and other diseases. The compound acts as a selective inhibitor of BET proteins, modulating gene expression and potentially leading to the suppression of cancer cell growth and inflammation. While 3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide has several advantages for laboratory experiments, further research is needed to optimize its chemical structure and investigate its efficacy in animal models. Overall, 3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide represents a promising avenue for the development of new therapeutic agents for the treatment of various diseases.
合成法
3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the preparation of starting materials, followed by the formation of key intermediates, and the final product. The synthesis of 3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to inhibit the activity of BET proteins, which are involved in the regulation of gene expression. BET inhibitors have been identified as potential therapeutic agents for the treatment of cancer, inflammation, and other diseases.
特性
IUPAC Name |
3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c19-18(24)22-14-5-3-4-12(10-14)17(23)20-9-8-13-11-21-16-7-2-1-6-15(13)16/h1-7,10-11,21H,8-9H2,(H,20,23)(H3,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLSVDGMADXMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=CC=C3)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7477170.png)
![1-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzotriazole-5-carboxamide](/img/structure/B7477176.png)

![2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B7477196.png)
![2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B7477199.png)
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 2,4-dihydroxybenzoate](/img/structure/B7477205.png)
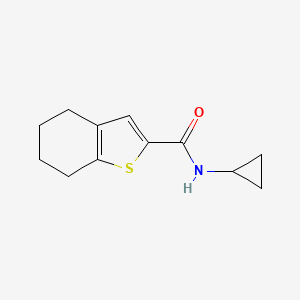

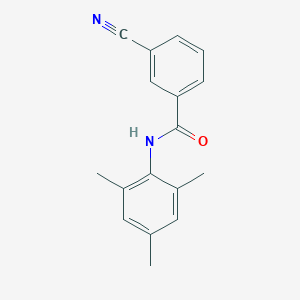
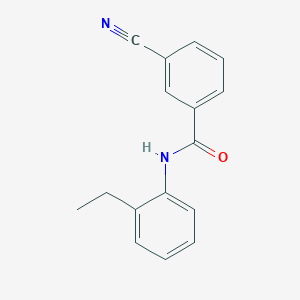
![2-(5-chloro-2-methoxyanilino)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7477261.png)
![4-Chloro-2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B7477263.png)
